molecular formula C12H18N2O3 B14307796 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate CAS No. 114557-20-9

4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate

Cat. No.: B14307796
CAS No.: 114557-20-9
M. Wt: 238.28 g/mol
InChI Key: GKAFFGMNFRAYHT-UHFFFAOYSA-N
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Description

4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a hydroxybutyl group, an aminomethyl group, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate typically involves the following steps:

    Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of benzylamine with formaldehyde to form the aminomethyl phenyl intermediate.

    Carbamate Formation: The intermediate is then reacted with 4-hydroxybutyl isocyanate under controlled conditions to form the desired carbamate.

The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization or chromatography to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of 4-oxobutyl [3-(aminomethyl)phenyl]carbamate.

    Reduction: Formation of 4-hydroxybutyl [3-(aminomethyl)phenyl]amine.

    Substitution: Various substituted phenylcarbamates depending on the electrophile used.

Scientific Research Applications

4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutyl [3-(aminomethyl)phenyl]urea: Similar structure but with a urea group instead of a carbamate.

    4-Hydroxybutyl [3-(aminomethyl)phenyl]ester: Contains an ester group instead of a carbamate.

Uniqueness

4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

114557-20-9

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

4-hydroxybutyl N-[3-(aminomethyl)phenyl]carbamate

InChI

InChI=1S/C12H18N2O3/c13-9-10-4-3-5-11(8-10)14-12(16)17-7-2-1-6-15/h3-5,8,15H,1-2,6-7,9,13H2,(H,14,16)

InChI Key

GKAFFGMNFRAYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCCCCO)CN

Origin of Product

United States

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